Dibenz(a,h)anthracen-7-ol

Description

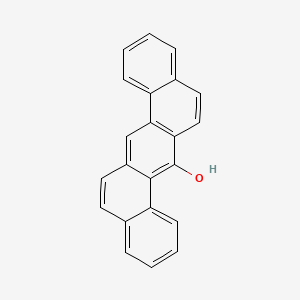

Dibenz(a,h)anthracen-7-ol is a hydroxylated derivative of dibenz(a,h)anthracene (DBA), a polycyclic aromatic hydrocarbon (PAH) characterized by five fused aromatic rings. DBA itself is a well-studied environmental carcinogen, often generated via incomplete combustion, and is classified by the International Agency for Research on Cancer (IARC) as Group 2A (probably carcinogenic to humans) . Hydroxylated derivatives like this compound are critical in understanding metabolic activation pathways and environmental persistence of PAHs.

Properties

CAS No. |

63041-68-9 |

|---|---|

Molecular Formula |

C22H14O |

Molecular Weight |

294.3 g/mol |

IUPAC Name |

naphtho[1,2-b]phenanthren-14-ol |

InChI |

InChI=1S/C22H14O/c23-22-19-12-11-14-5-1-3-7-17(14)20(19)13-16-10-9-15-6-2-4-8-18(15)21(16)22/h1-13,23H |

InChI Key |

WEWYKLLGYQXFFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=CC=CC=C5C4=C3O |

Origin of Product |

United States |

Preparation Methods

The preparation of this compound primarily builds upon advanced synthetic methodologies developed for dibenz(a,h)anthracene and related angularly fused polycyclic aromatic hydrocarbons. The most promising modern approach involves palladium-catalyzed directed C–H olefination of cyclohexa-2,5-diene-1-carboxylic acids, followed by Diels–Alder cycloaddition with benzyne intermediates, and final oxidative aromatization. This route offers regioselective ring construction and functional group introduction, which can be adapted to incorporate hydroxyl groups at the 7-position. Direct hydroxylation methods are less selective and often lead to mixtures.

Extensive characterization data including NMR, HRMS, and X-ray crystallography support these synthetic strategies. While direct literature specifically on this compound synthesis is limited, these methodologies provide a robust framework for its preparation and further functionalization.

Chemical Reactions Analysis

Dibenz(a,h)anthracen-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroxy derivatives .

Scientific Research Applications

Dibenz(a,h)anthracen-7-ol has several scientific research applications across various fields. In chemistry, it is used as a model compound for studying the behavior of polycyclic aromatic hydrocarbons. In biology and medicine, it is studied for its potential genotoxic and carcinogenic effects, as it can intercalate into DNA and cause mutations . Additionally, it is used in environmental studies to monitor pollution levels and the presence of PAHs in different ecosystems .

Mechanism of Action

The mechanism by which dibenz(a,h)anthracen-7-ol exerts its effects involves its ability to intercalate into DNA, leading to mutations and potential carcinogenic effects. This intercalation disrupts the normal structure of DNA, causing errors during replication and transcription. The compound’s genotoxic effects are mediated through the formation of DNA adducts, which can lead to mutations and cancer .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Planarity and Bond Distortions

Dibenz(a,h)anthracene derivatives exhibit structural distortions due to steric hindrance in their pentacyclic frameworks. For instance, dibenz[a,kl]anthracen-7-one (a ketone analog) shows a C19–C20–C9–C8 angle of 33.4°, indicating significant deviation from planarity . Similar distortions are observed in boron-doped analogs (e.g., 2-BMes), which share comparable B–C bond metrics with other isomers . These distortions influence electronic properties, such as dipolarity, where linear aromatic arrangements (e.g., pentacene) exhibit higher dipolarity than bent structures like DBA .

Solubility and Environmental Behavior

Aliphatic hydrocarbons and smaller PAHs (e.g., two-ring compounds) are more soluble and prevalent in petroleum discharges, whereas five-ring PAHs like DBA adsorb strongly to sediments . This persistence makes DBA a poor proxy for water-accommodated fraction (WAF) contamination but a significant long-term environmental contaminant .

Carcinogenic Potency and Metabolic Activation

Tumor-Initiating Activity

DBA is a potent carcinogen, exceeding benz[a]anthracene (BA) in tumorigenicity but less active than benzo[a]pyrene (BaP) . Key findings include:

- Parent Compound : DBA induces subcutaneous fibrosarcomas in mice, with tumor-specific immunity observed post-transplantation .

- Metabolites: The (±)-trans-3,4-dihydrodiol of DBA retains 50% of the parent compound's tumor-initiating activity, while its diol-epoxide is inactive . This contrasts with 7-methylbenz[a]anthracene, where the dihydrodiol is more carcinogenic than the parent .

Contribution to Carcinogenic Equivalence (BaPeq)

In gasoline fuels, DBA contributes significantly to total BaPeq (a toxicity metric), alongside BaP and indeno[1,2,3-cd]pyrene. These three compounds account for ~72–74% of total carcinogenic potency in emissions .

Enzymatic Interactions and Metabolic Pathways

Aryl Hydrocarbon Hydroxylase (AHH) Induction

DBA is a potent inducer of AHH, a cytochrome P450 enzyme critical in PAH metabolism. Its induction potency exceeds benzo[a]pyrene and benz[a]anthracene but is lower than 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) . Enzyme kinetics (e.g., Km, pH optima) for DBA-induced AHH are similar to basal levels, suggesting conserved catalytic mechanisms .

Bay-Region Theory and Metabolic Activation

The bay-region diol-epoxide pathway is central to PAH carcinogenicity. This anomaly highlights compound-specific metabolic nuances, where DBA’s carcinogenicity may rely on alternative pathways (e.g., radical cation formation) .

Comparative Data Tables

Table 1: Structural and Electronic Properties

| Compound | Planarity (C19–C20–C9–C8 angle) | Dipolarity (S descriptor) |

|---|---|---|

| Dibenz[a,kl]anthracen-7-one | 33.4° | N/A |

| Pentacene | Linear | High |

| Dibenz(a,h)anthracene | Bent | Low |

Table 2: Tumor-Initiating Activity of PAHs and Metabolites

| Compound | Relative Tumor-Initiating Activity (vs. Parent) |

|---|---|

| DBA (parent) | 100% |

| DBA-3,4-dihydrodiol | 50% |

| DBA diol-epoxide | 0% |

| 7-Methylbenz[a]anthracene dihydrodiol | 150% |

Table 3: Carcinogenic Equivalence Contributions

| Compound | % Contribution to Total BaPeq in Gasoline Fuels |

|---|---|

| DBA | ~24% |

| BaP | ~25% |

| Indeno[1,2,3-cd]pyrene | ~25% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.